![molecular formula C24H23FN2O5S2 B2377460 (Z)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894683-02-4](/img/structure/B2377460.png)
(Z)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
(Z)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H23FN2O5S2 and its molecular weight is 502.58. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Studies on compounds with similar structural features, such as thiazine dioxides and thiophene derivatives, focus on their synthesis and potential as intermediates in organic synthesis. For example, the synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via a three-component SuFEx type reaction suggests a method for preparing structurally related compounds, which could be applied to the synthesis of the mentioned chemical (Khumalo et al., 2018). This indicates the potential use of such compounds in developing new chemical entities with varied biological activities.
Biological Activity and Applications
Compounds featuring thiophene and thiazine scaffolds are frequently explored for their biological activities, including antimicrobial, antiviral, and anticancer properties. For instance, research into Schiff's base derivatives and their inhibitory effects on tyrosinase activity suggests that compounds with specific substitutions can exhibit significant biological activities, potentially applicable in designing antityrosinase agents (Yu et al., 2015). Although not directly about the specified compound, this research illustrates the broader interest in exploring the bioactivity of structurally complex molecules.
Material Science and Photophysical Properties
The study and development of novel materials often explore compounds with unique electronic structures, such as those with extensive conjugation or specific substituents that affect their electronic properties. For example, research into the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions highlights the "amino conjugation effect," potentially relevant for understanding the photophysical properties of similarly structured compounds (Yang et al., 2002). This suggests potential applications in developing fluorescent materials or probes.
properties
IUPAC Name |
(3Z)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S2/c1-31-20-8-5-16(13-21(20)32-2)9-11-26-14-22-23(28)24-19(10-12-33-24)27(34(22,29)30)15-17-3-6-18(25)7-4-17/h3-8,10,12-14,26H,9,11,15H2,1-2H3/b22-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAYFNBTWRXVHN-HMAPJEAMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide |
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